2-((2,5-Dimethoxyphenyl)methylene)indan-1-one
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Overview
Description
2-(2,5-Dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of benzylidene derivatives This compound is characterized by the presence of a benzylidene group attached to a dihydroindenone core, with two methoxy groups at the 2 and 5 positions of the benzylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2,3-dihydro-1H-inden-1-one. This reaction is often carried out under basic conditions using a suitable base such as piperidine or sodium hydroxide in a solvent like ethanol or toluene. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, resulting in the formation of 2-(2,5-dimethoxybenzyl)-2,3-dihydro-1H-inden-1-one.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives.
Scientific Research Applications
2-(2,5-Dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, such as enhanced antimicrobial effects . Additionally, the compound’s methoxy groups and benzylidene moiety contribute to its reactivity and ability to participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzylidene-Rhodanine: This compound is used as a selective fluorogenic dye for lipid droplets in living cells.
2,6-Bis(2,5-Dimethoxybenzylidene)Cyclohexanone: Known for its anti-inflammatory properties and potential therapeutic applications.
Uniqueness
2-(2,5-Dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one is unique due to its specific structure, which combines a dihydroindenone core with a benzylidene group and methoxy substituents
Biological Activity
2-((2,5-Dimethoxyphenyl)methylene)indan-1-one, also known as 2-(2,5-dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one, is a benzylidene derivative characterized by a dihydroindenone core and two methoxy groups at the 2 and 5 positions of the benzylidene ring. This compound has garnered attention for its diverse biological activities, including antimicrobial properties, antioxidant effects, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 2,5-dimethoxybenzaldehyde and 2,3-dihydro-1H-inden-1-one. This reaction is commonly conducted under basic conditions using piperidine or sodium hydroxide in solvents like ethanol or toluene. The mixture is refluxed to ensure complete conversion of the reactants into the desired product.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. For instance, the compound demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL depending on the bacterial strain .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 1–2 |
Enterococcus faecalis | 1–2 |
Escherichia coli | 2–8 |
Salmonella enterica | 2–8 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In cell-based experiments, it exhibited potential in scavenging free radicals and reducing oxidative stress markers. The antioxidant activity was assessed using various assays, indicating that it can effectively inhibit reactive oxygen species (ROS) generation .
Cytotoxic Effects
Further investigations into the cytotoxicity of this compound revealed that it has selective cytotoxic effects against certain cancer cell lines while maintaining low toxicity in normal cells. For example, studies demonstrated that concentrations up to 20 µM did not significantly affect cell viability in B16F10 murine melanoma cells .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. As a ligand, it can form coordination complexes that enhance its antimicrobial effects. The binding affinity and interaction studies are crucial for understanding its mechanism of action and potential therapeutic applications.
Case Studies
Several case studies have highlighted the clinical relevance of compounds similar to this compound. For instance, reports of compounds from the same class exhibiting similar biological activities provide insights into their pharmacological profiles and therapeutic potentials .
Properties
CAS No. |
109857-08-1 |
---|---|
Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
(2E)-2-[(2,5-dimethoxyphenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C18H16O3/c1-20-15-7-8-17(21-2)13(11-15)10-14-9-12-5-3-4-6-16(12)18(14)19/h3-8,10-11H,9H2,1-2H3/b14-10+ |
InChI Key |
AQIGYOBITVDOJL-GXDHUFHOSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/2\CC3=CC=CC=C3C2=O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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